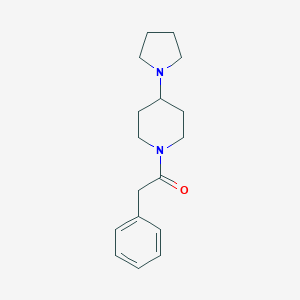
1-(Phenylacetyl)-4-(1-pyrrolidinyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylacetyl)-4-(1-pyrrolidinyl)piperidine, commonly known as PAPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has been extensively studied for its potential use in scientific research. PAPP is known to have a unique mechanism of action that makes it a promising candidate for various applications in the field of neuroscience.
Mécanisme D'action
The mechanism of action of PAPP involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in enhanced mood, improved cognitive function, and increased motivation.
Biochemical and Physiological Effects:
PAPP has been found to have various biochemical and physiological effects on the brain. It has been shown to increase the release of dopamine and norepinephrine, leading to an increase in the levels of these neurotransmitters in the brain. This results in enhanced mood, improved cognitive function, and increased motivation.
Avantages Et Limitations Des Expériences En Laboratoire
PAPP has several advantages for lab experiments. It is a potent inhibitor of the reuptake of dopamine and norepinephrine, making it a useful tool for studying the role of these neurotransmitters in various neurological disorders. However, PAPP has several limitations as well. It is a psychoactive substance, and its effects on the brain can be difficult to control. Additionally, its use in lab experiments requires strict adherence to safety protocols to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on PAPP. One potential application is in the treatment of depression and ADHD. PAPP's unique mechanism of action makes it a promising candidate for the development of new treatments for these disorders. Additionally, further research is needed to explore the potential use of PAPP in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Finally, future research should focus on developing safer and more effective methods for the synthesis and purification of PAPP.
Méthodes De Synthèse
The synthesis of PAPP involves the reaction of phenylacetic acid with piperidine and acetic anhydride. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
PAPP has been studied extensively for its potential use in scientific research. It has been found to be a potent inhibitor of the reuptake of dopamine and norepinephrine, making it a promising candidate for the treatment of various neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).
Propriétés
Nom du produit |
1-(Phenylacetyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
Formule moléculaire |
C17H24N2O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2-phenyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C17H24N2O/c20-17(14-15-6-2-1-3-7-15)19-12-8-16(9-13-19)18-10-4-5-11-18/h1-3,6-7,16H,4-5,8-14H2 |
Clé InChI |
NOMFSJMWJUFLRM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |
SMILES canonique |
C1CCN(C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)

![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)
